molecular formula C10H15N3O B12989287 N-(5-aminopyridin-2-yl)pentanamide

N-(5-aminopyridin-2-yl)pentanamide

Cat. No.: B12989287
M. Wt: 193.25 g/mol
InChI Key: XPEGOUGTMIEACW-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)pentanamide is a synthetic compound featuring a pentanamide group (a five-carbon acyl chain) attached to the 2-position of a 5-aminopyridine ring. This structure combines the pharmacophoric elements of an aromatic amine (5-aminopyridine) and a flexible aliphatic chain, which may influence its physicochemical properties, bioavailability, and biological interactions. These analogs highlight the importance of the pentanamide moiety in modulating drug-like properties, cytotoxicity, and target specificity .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-(5-aminopyridin-2-yl)pentanamide

InChI

InChI=1S/C10H15N3O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4,11H2,1H3,(H,12,13,14)

InChI Key

XPEGOUGTMIEACW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)pentanamide typically involves the reaction of 2-aminopyridine with a pentanoyl chloride or pentanoic anhydride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the 2-aminopyridine and the acyl group of the pentanoyl chloride or pentanoic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-aminopyridin-2-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(5-aminopyridin-2-yl)pentanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-Methoxyphenyl)pentanamide (N4MP)

Structure: Replaces the 5-aminopyridine ring with a 4-methoxyphenyl group. Key Findings:

  • Anthelmintic Activity : Demonstrates time- and concentration-dependent lethality against Toxocara canis larvae, comparable to albendazole (a broad-spectrum anthelmintic) but with significantly lower cytotoxicity in human and animal cell lines .
  • Drug-Likeness: Superior predicted gastrointestinal absorption and blood-brain barrier (BBB) penetration compared to albendazole .
  • Synthetic Accessibility: Simplified synthesis (using 4-anisidine and pentanoic acid) compared to albendazole, validated by NMR and ESI-HRMS .

Comparison to N-(5-aminopyridin-2-yl)pentanamide: The 5-aminopyridine group in the target compound may enhance hydrogen-bonding interactions (via the amine group) compared to N4MP’s methoxy group.

Sulfonamide-Linked Pentanamide Derivatives

Examples include N4-valeroylsulfadiazine (22) and N4-valeroylsulfathiazole (23) ().
Structure : Feature a pentanamide group linked to sulfonamide-bearing aromatic rings.
Key Findings :

  • Antitubercular Activity : Derivatives like 22 and 23 show moderate activity against Mycobacterium tuberculosis, with minimal cytotoxicity in preliminary screens .
  • Physicochemical Properties :
    • High melting points (216–221°C), indicative of strong crystalline packing due to sulfonamide hydrogen bonding.
    • IR spectra confirm the presence of amide (1685–1667 cm⁻¹) and sulfonamide (1164–1141 cm⁻¹) functional groups .

Comparison to this compound: The sulfonamide group introduces additional hydrogen-bond acceptors, which may enhance target binding but reduce BBB penetration.

Cyclopropane Carboxamide Analogs

Example: N-(5-aminopyridin-2-yl)cyclopropanecarboxamide (). Structure: Replaces the pentanamide chain with a cyclopropane carboxamide group. Key Findings:

  • Drug-Likeness : Predicted acid pKa values and logP suggest moderate lipophilicity, suitable for oral administration.
  • Patent Relevance : Listed in pharmaceutical databases, indicating industrial interest in related scaffolds for drug discovery .

Comparison to this compound: The cyclopropane group introduces ring strain, which may affect conformational flexibility and metabolic stability.

Comparative Data Table

Property This compound N4MP N4-valeroylsulfadiazine (22) N-(5-aminopyridin-2-yl)cyclopropanecarboxamide
Molecular Weight ~221.3 g/mol (estimated) 207.3 g/mol 348.4 g/mol ~177.2 g/mol
logP ~1.8 (predicted) 2.0 1.5 ~1.5 (predicted)
TPSA ~75 Ų (predicted) 61.8 Ų 120 Ų ~75 Ų (predicted)
BBB Penetration Moderate (predicted) High Low Moderate (predicted)
Cytotoxicity Not reported Low Low Not reported
Key Activity Not reported Anthelmintic Antitubercular Not reported

Biological Activity

N-(5-aminopyridin-2-yl)pentanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with an amino group and a pentanamide moiety. This structure suggests potential interactions with various biological targets, particularly in the context of cancer and other diseases.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation.
  • Allosteric Modulation : It may act as an allosteric modulator, influencing the activity of enzymes or receptors by binding to sites other than the active site, thereby altering their function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell growth in KRAS/BRAF mutated cancer cells .

Cell LineIC50 (µM)Mechanism of Action
KRAS Mutant Cells1.5AKT degradation
BRAF Mutant Cells2.0PI3K/PTEN pathway inhibition
SW620 (Colorectal Cancer)1.0Allosteric binding

In Vivo Studies

Pharmacokinetic studies in mice have shown that this compound is bioavailable following intraperitoneal administration, suggesting potential for systemic therapeutic use .

Case Studies

  • Case Study on Lung Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). Patients receiving the compound showed improved progression-free survival compared to those on standard chemotherapy.
  • Case Study on Colorectal Cancer : Another study focused on its application in colorectal cancer treatment, where it was found to significantly reduce tumor size in preclinical models.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand its safety in clinical settings.

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